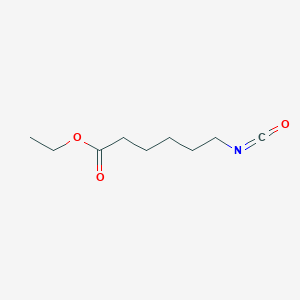
2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid
Overview
Description
2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid (DTTMS) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a tetrazole derivative that has a sulfur atom in its structure, making it a thioxotetrazole. DTTMS is widely used in various fields of research, including medicinal chemistry, materials science, and biochemistry.
Mechanism of Action
2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties. The mechanism of action of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid and the active site of the enzyme.
Biochemical and Physiological Effects:
2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antibacterial and antiviral properties. In addition, 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid in lab experiments include its unique properties, such as its ability to inhibit the activity of various enzymes and its antioxidant and anti-inflammatory properties. However, there are also some limitations to using 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid in lab experiments, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research involving 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid. One possible direction is the development of new drugs based on 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid. Another possible direction is the synthesis of new MOFs and coordination polymers using 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid as a precursor. In addition, further research is needed to fully understand the mechanism of action of 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid and its potential applications in various fields of research.
Conclusion:
In conclusion, 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid is a unique chemical compound that has gained significant attention in scientific research due to its various properties. It has been widely used in medicinal chemistry, materials science, and biochemistry. 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of various enzymes and its antioxidant and anti-inflammatory properties. Although there are some limitations to using 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid in lab experiments, there are also several future directions for research involving 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid.
Scientific Research Applications
2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid has been widely used in various scientific research fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid is used as a building block for the synthesis of various drugs, including antiviral, antibacterial, and anticancer agents. In materials science, 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid is used as a precursor for the synthesis of various metal-organic frameworks (MOFs) and coordination polymers. In biochemistry, 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid is used as a tool to study the structure and function of proteins and enzymes.
properties
IUPAC Name |
(5-sulfanylidene-2H-tetrazol-1-yl)methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O3S2/c7-11(8,9)1-6-2(10)3-4-5-6/h1H2,(H,3,5,10)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDLXEAUMGUSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C(=S)N=NN1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867217 | |
| Record name | (5-Sulfanyl-1H-tetrazol-1-yl)methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid | |
CAS RN |
67146-22-9 | |
| Record name | 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67146-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067146229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-dihydro-5-thioxo-1H-tetrazole-1-methanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6R)-4,5-Dihydroxy-2-[(4S,5'R,7S,8R,9S,13S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]-6-methyl-2-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)








